molecular formula C6H7BrN2 B12940276 4-Bromo-3,5-dimethylpyridazine

4-Bromo-3,5-dimethylpyridazine

Cat. No.: B12940276
M. Wt: 187.04 g/mol
InChI Key: XXRYFGCNSONOBL-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) Heterocycles as a Pivotal Class of Nitrogen-Containing Organic Compounds

Pyridazines are a fundamental class of nitrogen-containing heterocyclic compounds, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. nih.gov This arrangement of heteroatoms endows the pyridazine core with a unique set of physicochemical properties, including weak basicity and a significant dipole moment. nih.govresearchgate.net These characteristics distinguish pyridazines from their isomeric diazines (pyrimidine and pyrazine) and other heterocycles, making them attractive scaffolds in various scientific domains, particularly in medicinal chemistry. nih.gov

The pyridazine structure is considered a "privileged structure" in drug discovery, as it is found in a number of biologically active compounds and approved pharmaceuticals. nih.gov Its ability to engage in hydrogen bonding and π-π stacking interactions allows for effective binding to biological targets. nih.govresearchgate.net Consequently, pyridazine derivatives have been investigated for a wide range of therapeutic applications. google.com

The Role of Halogenated Pyridazines as Versatile Synthons in Organic Synthesis

Within the diverse family of pyridazine derivatives, halogenated pyridazines stand out as exceptionally versatile synthetic intermediates, or synthons. The presence of a halogen atom, such as bromine or chlorine, on the pyridazine ring provides a reactive handle for a multitude of chemical transformations. These compounds are key building blocks for constructing more complex, highly functionalized pyridazine systems. uzh.ch

The carbon-halogen bond in halopyridazines is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of various nucleophiles. nih.gov Furthermore, and perhaps more significantly in modern synthetic chemistry, the halogen atom serves as an ideal anchor point for palladium-catalyzed cross-coupling reactions. nih.gov Techniques such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. mdpi.comorganic-chemistry.orgnih.gov This capability allows chemists to systematically build libraries of novel pyridazine-containing molecules for screening in drug discovery and materials science. nih.govresearchgate.net

Academic and Research Significance of 4-Bromo-3,5-dimethylpyridazine within Heterocyclic Chemistry

This compound is a specific example of a halogenated pyridazine that, while not extensively documented in dedicated studies, holds significant potential as a specialized building block in organic synthesis. Its significance stems directly from the principles of reactivity inherent to the halopyridazine scaffold.

The core value of this compound lies in its utility as a synthetic intermediate. The bromine atom at the C4 position is the primary site of reactivity, poised for displacement or participation in cross-coupling reactions. This allows for the strategic introduction of a wide array of functional groups, including aryl, alkyl, and amino moieties. The two methyl groups at the C3 and C5 positions are not merely passive substituents; they sterically influence the environment around the reactive C4-Br bond and electronically modulate the pyridazine ring, which can affect reaction rates and selectivity.

Researchers can leverage this compound to construct novel, polysubstituted pyridazine derivatives that would be difficult to access through other synthetic routes. Its structure makes it a valuable precursor for creating targeted molecules in medicinal chemistry research or for developing new organic materials with specific electronic or photophysical properties. The compound's utility is therefore defined by its potential to be transformed into a multitude of more complex and functionally diverse molecules.

Chemical Compound Data

Table 1: Properties of this compound

Property Value
CAS Number 35843-23-9
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol
Appearance (Not specified in available literature)
Boiling Point (Not specified in available literature)

| Melting Point | (Not specified in available literature) |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula
This compound C₆H₇BrN₂
Pyridazine C₄H₄N₂
Pyrimidine (B1678525) C₄H₄N₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

IUPAC Name

4-bromo-3,5-dimethylpyridazine

InChI

InChI=1S/C6H7BrN2/c1-4-3-8-9-5(2)6(4)7/h3H,1-2H3

InChI Key

XXRYFGCNSONOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC(=C1Br)C

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 3,5 Dimethylpyridazine

Reactivity of the Bromine Atom at Position 4

The bromine atom at position 4 on the pyridazine (B1198779) ring is the primary site of reactivity, undergoing several key transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C4 position, where the bromine atom acts as a leaving group. mdpi.commdpi.com This pathway allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiols, to generate a diverse range of substituted 3,5-dimethylpyridazine (B3349646) derivatives. The reaction is typically carried out in the presence of a base and a suitable solvent. mdpi.com For instance, the reaction of polyfluoroarenes with phenothiazine (B1677639) in the presence of a mild base exemplifies an SNAr reaction. mdpi.com Similarly, 4,7-dibromo mdpi.comresearchgate.netresearchgate.netthiadiazolo[3,4-d]pyridazine readily undergoes hydrolysis and reacts with other oxygen and nitrogen nucleophiles. mdpi.com The rate and outcome of the SNAr reaction can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. mdpi.comresearchgate.netresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of 4-bromo-3,5-dimethylpyridazine serves as an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govnih.gov In the context of this compound, this reaction involves the palladium-catalyzed coupling with aryl or heteroaryl boronic acids or their corresponding esters. nih.govclockss.orgcaltech.edu These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine (B1218219) ligand, along with a base. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly impact the efficiency and yield of the coupling process. clockss.orgnih.gov For instance, the use of trimethyl borate (B1201080) as an additive has been shown to enhance the reaction rates in anhydrous Suzuki-Miyaura couplings of challenging heteroaryl systems. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Electrophile Nucleophile Catalyst System Base Solvent Product Yield (%) Reference
4-Bromo-6H-1,2-oxazine Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene 4-Phenyl-6H-1,2-oxazine 82 nih.gov
2-Bromonaphthalene THF-3,4-diol n-butylboronic ester t-Bu₃P–Pd-G3 TMSOK - 2-n-Butylnaphthalene 55 nih.gov
4-Bromotoluene 4-Bromoanisole Pd(OAc)₂/XPhos CsF - 4-Anisyl-4'-methylbiphenyl 95 nih.gov

The Stille reaction provides another avenue for C-C bond formation by coupling this compound with organotin compounds. wikipedia.org This reaction is also palladium-catalyzed and offers a complementary approach to the Suzuki-Miyaura coupling. researchgate.net

The Sonogashira coupling enables the introduction of alkyne moieties through the palladium and copper co-catalyzed reaction of this compound with terminal alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically carried out under mild conditions with a base, such as an amine, which can also serve as the solvent. wikipedia.orglibretexts.org The choice of catalyst, co-catalyst, and base is crucial for the success of the reaction. researchgate.netsioc-journal.cn

Other palladium-catalyzed processes, such as the Heck reaction, can also be employed to functionalize the pyridazine ring. researchgate.netmdpi.com These reactions offer a wide range of possibilities for creating complex molecules from the this compound scaffold. mdpi.com

Table 2: Examples of Sonogashira Coupling Reactions

Substrate Alkyne Catalyst System Base Solvent Product Yield (%) Reference
4,5-Dibromo-3-phenyl-6H-1,2-oxazine Phenylacetylene Pd(PPh₃)₄/CuI Et₃N THF 5-Bromo-4-(phenylethynyl)-3-phenyl-6H-1,2-oxazine 65 nih.gov
1-Bromo-4-iodobenzene Trimethylsilylacetylene - - - Bis(4-bromophenyl)acetylene - wikipedia.org
5-Substituted 3,4-dihalo-2(5H)-furanones Propargylic alcohol Pd(PPh₃)₄/CuI KF Toluene 2(5H)-furanone derivatives Moderate to good sioc-journal.cn

In addition to palladium, other transition metals like nickel and iron have emerged as effective catalysts for cross-coupling reactions. thieme-connect.de Nickel-catalyzed cross-couplings, for example, have been developed for C(sp³)–H bond functionalization. thieme-connect.de Iron-catalyzed cross-coupling reactions provide a more economical and environmentally friendly alternative for certain transformations, such as the coupling of alkyl halides with Grignard reagents. nih.govasianpubs.orgdntb.gov.ua These methods can potentially be applied to this compound to achieve novel transformations. nih.gov

Reductive Debromination Reactions

Reductive debromination offers a method to remove the bromine atom from the 4-position, yielding 3,5-dimethylpyridazine. This transformation can be achieved using various reducing agents. For instance, palladium-catalyzed reduction is an efficient method for this purpose. researchgate.net

Reactivity of the Methyl Groups at Positions 3 and 5

The methyl groups at the C-3 and C-5 positions of the pyridazine ring are analogous to those in a benzylic position, exhibiting enhanced reactivity due to the adjacent aromatic system. This allows for a variety of functionalization reactions at these side chains.

Functionalization via Side-Chain Reactions (e.g., Halogenation, Oxidation)

Side-Chain Halogenation: The methyl groups of this compound are susceptible to free-radical halogenation. This reactivity is comparable to the benzylic bromination of alkylbenzenes. libretexts.org The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or UV light) is a standard method for achieving such transformations. The reaction proceeds via a radical chain mechanism, where a hydrogen atom is abstracted from the methyl group to form a resonance-stabilized pyridazinyl-methyl radical. This intermediate then reacts with a bromine source to yield the corresponding bromomethyl derivative. This functionalization is a critical step for introducing further synthetic handles.

Side-Chain Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents. libretexts.orglibretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the alkyl side chain into a carboxyl group, provided the carbon attached to the ring (the benzylic-like carbon) bears at least one hydrogen atom. libretexts.orgyoutube.com The reaction typically proceeds under heating and will cleave any other carbon-carbon bonds in the alkyl chain, leaving only the carboxylic acid attached to the ring. libretexts.orglibretexts.org This reaction would transform this compound into 4-bromopyridazine-3,5-dicarboxylic acid.

Reaction TypeReagent ExampleProduct Functional GroupMechanism
Halogenation N-Bromosuccinimide (NBS)Bromomethyl (-CH₂Br)Free Radical
Oxidation Potassium Permanganate (KMnO₄)Carboxylic Acid (-COOH)Obscure, involves benzylic C-H bond

Reactivity in Condensation Reactions

The methyl groups on the electron-deficient pyridazine ring can participate in condensation reactions with carbonyl compounds, particularly aldehydes. This reactivity stems from the ability of a strong base to deprotonate the methyl group, forming a carbanionic intermediate. This nucleophilic species can then attack the electrophilic carbon of an aldehyde in a reaction analogous to the Claisen-Schmidt condensation. libretexts.org

For this deprotonation to occur, the alpha-protons of the methyl groups must be sufficiently acidic. The electron-withdrawing nature of the pyridazine ring enhances this acidity. The reaction is often facilitated by heating and a strong base. The initial product is a β-hydroxy adduct, which can subsequently undergo dehydration (elimination of water) to yield a conjugated α,β-unsaturated product. libretexts.orglibretexts.org Such reactions provide a powerful method for extending the carbon framework of the molecule.

Reactivity of the Pyridazine Nitrogen Atoms

The two adjacent nitrogen atoms in the pyridazine ring are fundamental to its chemical character, acting as basic centers and as sites for coordination with metal ions.

Protonation and Basicity Effects

Pyridazine is characterized by its weak basicity when compared to pyridine (B92270) (pKa ≈ 5.2). researchgate.net The pKa of pyridazine is approximately 2.33. organicchemistrydata.org This reduced basicity is attributed to the inductive electron-withdrawing effect of the second nitrogen atom.

In this compound, the basicity is modulated by its substituents.

Methyl Groups: The two methyl groups at C-3 and C-5 are electron-donating through an inductive effect, which tends to increase the electron density on the nitrogen atoms, thereby increasing basicity.

Bromine Atom: The bromine atom at C-4 is electron-withdrawing via induction, which decreases electron density and reduces basicity.

CompoundpKa ValueEffect of Structure on Basicity
Pyridine ~5.2Reference single nitrogen heterocycle. researchgate.net
Pyridazine ~2.33Second nitrogen atom is electron-withdrawing, reducing basicity. researchgate.netorganicchemistrydata.org
This compound Estimated < 2.33Electron-donating methyl groups are counteracted by the strongly electron-withdrawing bromine atom.

Complexation with Metal Ions: Ligand Formation

The lone pair of electrons on each nitrogen atom allows this compound to function as a ligand in coordination complexes with metal ions. Similar to other diazines and pyridines, it can donate its electron pairs to a metal center. rsc.org Depending on the metal ion and the reaction conditions, it can act as a monodentate ligand, coordinating through one nitrogen atom (likely the more accessible and basic N-2), or as a bidentate chelating ligand, with both nitrogen atoms binding to the same metal center. The formation of such complexes is a cornerstone of coordination chemistry. For instance, related heterocyclic ligands like dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate have been shown to form complexes with copper(II) and silver(I), coordinating in a bidentate fashion through their pyridine and pyrazine (B50134) nitrogen atoms. rsc.org

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of multiple reactive sites—the two methyl groups, the two nitrogen atoms, and the carbon-bromine bond—makes chemo- and regioselectivity a crucial consideration in the chemistry of this compound. The outcome of a given reaction depends on the nature of the reagents and the conditions employed.

A primary pathway for the transformation of this molecule is nucleophilic aromatic substitution (SNAr) at the C-4 position. wikipedia.orgpharmdguru.com The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack, a reaction that is difficult on electron-rich rings like benzene (B151609). libretexts.org The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism of the SNAr reaction. wikipedia.org This makes the bromine at C-4 a good leaving group, readily displaced by a variety of strong nucleophiles such as amines, alkoxides, or thiolates.

The regioselectivity of reactions at the nitrogen atoms is governed by both steric and electronic factors. As discussed previously, the N-2 position is generally favored for protonation and alkylation over the more sterically hindered and electronically deactivated N-1 position.

Therefore, a chemist must choose reaction conditions carefully to target the desired site.

To achieve SNAr , a strong nucleophile is used, which will preferentially attack the electron-deficient C-4 position.

To functionalize the methyl groups , radical conditions (for halogenation) or strong oxidizing conditions are required.

To react at the nitrogen atoms , electrophiles (like protons or alkyl halides) or metal ions are used, with a preference for the N-2 position.

This selective reactivity allows this compound to serve as a versatile building block in the synthesis of more complex heterocyclic structures.

Structural Elucidation and Analytical Methodologies for 4 Bromo 3,5 Dimethylpyridazine

Spectroscopic Characterization Techniques for Molecular Structure Confirmation4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Proton and Carbon Connectivity and Environment4.1.2. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis4.1.3. Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups4.2. X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination4.3. Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

However, no specific experimental data, research findings, or data tables for 4-Bromo-3,5-dimethylpyridazine could be retrieved to populate these sections. While information exists for related compounds such as 4-bromo-3,5-dimethylpyridine (B1290125) and 4-bromo-3,5-dimethylpyrazole, the strict focus on the pyridazine (B1198779) derivative precludes their inclusion.

The absence of this information in readily accessible scientific literature suggests that this compound may be a novel compound, a rarely synthesized intermediate, or that its characterization data has not been published. Therefore, a detailed, scientifically accurate article conforming to the provided outline cannot be generated at this time.

Theoretical and Computational Investigations of 4 Bromo 3,5 Dimethylpyridazine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. irjweb.com For 4-Bromo-3,5-dimethylpyridazine, DFT calculations, particularly using functionals like B3LYP with a basis set such as 6-311G, can provide significant insights into its molecular characteristics. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in the computational investigation of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For this compound, the pyridazine (B1198779) ring is expected to be planar, a characteristic feature of aromatic systems. The bromine atom and the two methyl groups are substituents on this ring.

Conformational analysis of substituted pyridazines is crucial for understanding their interactions and reactivity. While the pyridazine ring itself is rigid, the methyl groups can rotate. However, due to the steric hindrance with the adjacent bromine atom and nitrogen atoms of the ring, these rotations are likely to have a low energy barrier. The most stable conformation would be one that minimizes these steric clashes. Computational studies on similar substituted heterocyclic systems have shown that the preferred conformation can be accurately predicted by such calculations. mdpi.com

Below is a table of predicted optimized geometrical parameters for this compound, based on DFT calculations for analogous molecules.

ParameterPredicted Value (Å or °)
C-Br Bond Length~1.90
C-N Bond Length (average)~1.33
N-N Bond Length~1.34
C-C Bond Length (average)~1.40
C-CH3 Bond Length (average)~1.51
C-N-N Bond Angle (average)~119
N-C-C Bond Angle (average)~123
Br-C-C Bond Angle~118

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. rsc.org

For this compound, the HOMO is expected to be primarily located on the electron-rich pyridazine ring and the bromine atom, while the LUMO would be distributed over the π-system of the ring. The presence of the electron-donating methyl groups and the electron-withdrawing bromine atom will influence the energies of these orbitals. DFT calculations can precisely map the distribution and energies of these orbitals. researchgate.netnih.gov

The following table presents estimated HOMO-LUMO energy values for this compound based on computational studies of similar aromatic compounds.

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap4.5 to 5.5

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow regions correspond to neutral or near-neutral potentials. nih.gov

In this compound, the nitrogen atoms of the pyridazine ring are expected to be the most electron-rich sites, appearing as red or deep yellow on the MEP surface, making them prone to protonation or coordination with electrophiles. The hydrogen atoms of the methyl groups and the region around the bromine atom will likely exhibit a positive electrostatic potential, making them potential sites for interaction with nucleophiles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.gov For this compound, the chemical shifts of the methyl protons and the ring proton (if any, though in this case all ring carbons are substituted) would be influenced by the electronic environment created by the bromine atom and the nitrogen atoms. The calculated chemical shifts can aid in the structural elucidation of this and related compounds. mdpi.comoregonstate.edu

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can provide a detailed assignment of the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with the peaks observed in the experimental spectra. For this compound, characteristic vibrational modes would include the C-H stretching of the methyl groups, C-N and C-C stretching of the pyridazine ring, and the C-Br stretching frequency. researchgate.net

The table below shows predicted key vibrational frequencies for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H Stretch (Methyl)2950-3050
C=N Stretch (Ring)1550-1650
C-C Stretch (Ring)1400-1500
C-Br Stretch500-600

Reaction Mechanism Studies and Activation Energy Calculations

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For this compound, two important classes of reactions are of particular interest: Suzuki coupling and nucleophilic aromatic substitution.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling is a versatile method for forming carbon-carbon bonds. researchgate.net In the case of this compound, the bromine atom can be replaced by an aryl or vinyl group. Computational studies can model the entire catalytic cycle, including the oxidative addition of the bromopyridazine to the palladium catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product. rsc.orgnih.gov These studies can help in understanding the role of ligands and reaction conditions on the efficiency of the coupling. uzh.ch

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution. The bromine atom at the 4-position can be displaced by various nucleophiles. masterorganicchemistry.com Computational calculations of the activation energy for such reactions can predict the feasibility and rate of these transformations. nih.govnih.govresearchgate.net The activation energy is the energy barrier that must be overcome for the reaction to proceed, and its calculation provides a quantitative measure of the reaction's kinetics. chemrxiv.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. mdpi.commdpi.comnih.gov For this compound, MD simulations can be employed to explore its conformational flexibility, particularly the rotation of the methyl groups, and how these motions are influenced by the surrounding solvent. nih.govnih.gov

Solvation plays a critical role in the behavior of molecules in solution. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water), providing insights into the structure of the solvation shell and its effect on the solute's conformation and reactivity. researchgate.netnih.gov Understanding these solvation effects is crucial for predicting the behavior of the molecule in a realistic chemical environment.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov These models are pivotal in medicinal chemistry and toxicology for predicting the activity of new molecules, thereby saving time and resources that would be expended on otherwise lengthy experimental screening processes. nih.govfrontiersin.org For a compound such as this compound, QSAR models can provide valuable insights into its potential interactions and reactivity based on its distinct structural features.

The fundamental principle of QSAR is that the structural properties of a molecule, such as its geometry, electronic properties, and hydrophobicity, dictate its activity. nih.gov By analyzing a set of compounds with known activities, a statistical model can be developed to predict the activities of untested compounds. frontiersin.org In the context of this compound, a QSAR study would involve compiling a dataset of structurally similar pyridazine derivatives with measured data on a specific activity, for instance, their binding affinity to a particular receptor or their rate of a certain chemical reaction.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors are numerical representations of the chemical and physical characteristics of the molecules. For this compound, relevant descriptors would likely include:

Topological descriptors: These describe the atomic connectivity in the molecule, such as the number of atoms, bonds, and rings.

Electronic descriptors: These relate to the electronic properties of the molecule, including dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). walisongo.ac.id

Steric descriptors: These quantify the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These measure the hydrophobicity of the molecule, a critical factor in its ability to cross biological membranes.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to create a predictive model. nih.gov

A hypothetical QSAR study on a series of compounds including this compound might investigate its potential as an inhibitor for a specific enzyme. The bromine atom at the 4-position and the methyl groups at the 3 and 5-positions would significantly influence the calculated descriptors and, consequently, the predicted activity. The bromine atom, being an electron-withdrawing group, would affect the electronic properties of the pyridazine ring. The methyl groups would contribute to the steric bulk and hydrophobicity of the molecule.

Below is a hypothetical data table illustrating the types of molecular descriptors that would be calculated for a QSAR analysis of this compound and related compounds.

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Predicted Activity (IC₅₀, µM)
3,5-dimethylpyridazine (B3349646)108.141.22.5-8.5-1.250.3
This compound 187.04 2.1 1.8 -8.9 -1.8 15.7
4-Chloro-3,5-dimethylpyridazine142.591.81.9-8.8-1.722.1
4-Iodo-3,5-dimethylpyridazine234.042.41.7-8.7-1.612.4
3,5-dimethyl-4-nitropyridazine153.140.94.5-9.5-2.55.2

This table is for illustrative purposes only and the data is not based on experimental measurements.

This hypothetical data suggests that the nature of the substituent at the 4-position significantly impacts the predicted activity. For instance, the electron-withdrawing nitro group in 3,5-dimethyl-4-nitropyridazine leads to a lower LUMO energy and a higher predicted activity (lower IC₅₀). The halogens (bromo, chloro, iodo) also enhance the predicted activity compared to the unsubstituted 3,5-dimethylpyridazine, with the effect varying based on the halogen's properties.

Advanced Applications and Derivatization Strategies of 4 Bromo 3,5 Dimethylpyridazine in Chemical Synthesis

Role as a Building Block in the Synthesis of Complex Organic Molecules

The true synthetic utility of 4-bromo-3,5-dimethylpyridazine lies in its function as a foundational building block. The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, which are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This reactivity allows chemists to use the bromopyridazine core as a scaffold, selectively adding new substituents to build more elaborate molecules.

Research has demonstrated the effectiveness of using bromopyridazines in various coupling protocols. organic-chemistry.org Methodologies such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines, alcohols, or thiols) couplings enable the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups. organic-chemistry.org The electron-deficient nature of the pyridazine (B1198779) ring facilitates the crucial oxidative addition step of palladium catalysts to the carbon-halogen bond, often allowing these reactions to proceed under mild conditions without the need for highly specialized or expensive ligands. mdpi.com

For instance, the Suzuki-Miyaura cross-coupling reaction is frequently employed to synthesize π-conjugated systems based on a pyridazine core. mdpi.com Starting with a bromopyridazine derivative, various (hetero)aryl boronic acids can be coupled to the ring, yielding complex bi-aryl or hetero-bi-aryl structures. mdpi.com This modular approach is highly efficient for creating libraries of compounds with systematically varied substituents, which is invaluable for structure-activity relationship studies in medicinal chemistry and materials science. The ability to perform sequential, site-selective functionalizations on poly-halogenated pyridazines further enhances their role as indispensable building blocks in multi-step syntheses. organic-chemistry.orguzh.ch

Development of Novel Pyridazine-Based Ligands for Catalysis

The electron-deficient nature of the pyridazine ring, combined with the coordinating ability of its two adjacent nitrogen atoms, makes it an attractive core for the design of novel ligands for catalysis. This compound serves as a key starting material for synthesizing these specialized ligands.

By leveraging the reactivity of the bromine atom, this compound can be elaborated into more complex structures capable of chelating to metal centers. Cross-coupling reactions are the primary method for introducing additional coordinating moieties, such as pyridine (B92270), pyrazole, or phosphine (B1218219) groups, onto the pyridazine framework.

For example, a Sonogashira coupling could be used to attach a pyridyl-acetylene group, which, following further transformation, could lead to a bidentate N-N ligand. Similarly, a Suzuki coupling can introduce another nitrogen-containing heterocycle like in the synthesis of 3,6-bis(2-pyridyl)pyridazine. researchgate.netresearchgate.net The resulting multidentate ligands can form stable complexes with a variety of transition metals, influencing the metal's electronic properties and steric environment, which are critical for controlling catalytic activity and selectivity.

Pyridazine-based ligands have found applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes bearing pyridazine ligands can catalyze a range of organic transformations.

In the realm of heterogeneous catalysis, pyridazine derivatives have been noted for their potential as effective ligands. mdpi.com An efficient method for preparing libraries of substituted 3-aminopyridazines has been developed starting from 4-bromo-pyridazine-3,6-dione. nih.gov This process utilizes a combination of amination and palladium(0) cross-coupling reactions, highlighting how the bromo-pyridazine core can be used to generate a diverse set of potential catalytic agents or ligands under microwave irradiation. nih.gov The resulting pyridazine structures can be immobilized on solid supports, creating robust and recyclable heterogeneous catalysts.

Synthesis of Pyridazine-Containing Materials with Unique Properties

The unique electronic properties of the pyridazine ring, being both electron-deficient and more polar than pyridine, make it a valuable component in the design of advanced functional materials. mdpi.com Its ability to act as an electron acceptor is particularly useful in creating donor-acceptor (D-A) type materials for optoelectronic applications. mdpi.com

Pyridazine derivatives have been successfully incorporated into molecules exhibiting thermally activated delayed fluorescence (TADF). mdpi.com TADF is a key mechanism for achieving high efficiency in organic light-emitting diodes (OLEDs). By strategically combining an electron-accepting pyridazine core with electron-donating moieties, it is possible to create molecules with a small energy gap between their singlet and triplet excited states, which facilitates the upconversion of non-emissive triplet excitons to emissive singlet excitons.

For example, donor-acceptor-donor (D-A-D) type molecules have been synthesized via a Buchwald-Hartwig cross-coupling reaction between a brominated pyridazine and donor groups like 9,9-dimethyl-9,10-dihydroacridine (B1200822) or phenoxazine. mdpi.com These materials exhibit high thermal stability and show emission characteristic of intramolecular charge transfer. The resulting derivatives display TADF with emission in the green-to-orange range of the visible spectrum. mdpi.com

Table 1: Properties of TADF Emitting Pyridazine Derivatives

Donor Moiety 5% Weight Loss Temp. (°C) Glass Transition Temp. (°C) Emission Peak (in Toluene)
9,9-dimethyl-9,10-dihydroacridine 336 80 534 nm
Phenoxazine 314 Not Applicable 609 nm

Data sourced from MDPI. mdpi.com

The strong dipole moment and electron-accepting character of the pyridazine ring make it an excellent component for materials with second-order nonlinear optical (NLO) properties, which are crucial for applications like second-harmonic generation (SHG). mdpi.com Research has focused on creating "push-pull" systems where the pyridazine acts as an electron acceptor or a π-bridge, linked to donor and acceptor groups. mdpi.com

A series of π-conjugated molecules based on pyridazine and thiophene (B33073) were synthesized using Suzuki-Miyaura cross-coupling. mdpi.com Their NLO properties were evaluated using Hyper-Rayleigh scattering. The results showed that strategic functionalization leads to significant first hyperpolarizability (β), a measure of the NLO response. mdpi.com

Table 2: NLO Properties of a Push-Pull Thienylpyridazine Derivative

Compound Coupling Reaction First Hyperpolarizability (β)
Thienylpyridazine with cyano-phenyl moiety Suzuki-Miyaura 175 × 10⁻³⁰ esu

Data sourced from MDPI. mdpi.com

In the field of photovoltaics, pyridazine derivatives are being explored as materials for organic solar cells. New conjugated polymers incorporating a pyridazine core have been synthesized and tested in organic solar cells, achieving initial power conversion efficiencies of up to 0.5%. nih.gov Furthermore, theoretical studies have investigated pyridazine derivatives as donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs). scholarsresearchlibrary.com These studies suggest that the HOMO and LUMO energy levels of these dyes can be tuned to ensure efficient electron injection and dye regeneration, critical processes for photovoltaic performance. scholarsresearchlibrary.comscholarsresearchlibrary.com

Conceptual Framework: the Pyridazine Scaffold in Modern Chemical Biology Research

Pyridazine (B1198779) Nucleus as a "Privileged Scaffold" in Molecular Design

The pyridazine core is frequently described as a "privileged scaffold," a term used for molecular frameworks that can bind to a variety of biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.netnih.govresearchgate.netnih.gov This versatility has led to the extensive investigation of pyridazine-based small molecules for a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netacs.orgsarpublication.comresearchgate.net The chemical stability and synthetic accessibility of the pyridazine ring further enhance its status as a privileged structure in the development of new therapeutic agents. researchgate.netnih.gov

The pyridazine ring possesses distinct physicochemical properties that are advantageous for molecular design. nih.govscilit.comresearchgate.net The two adjacent nitrogen atoms create a significant dipole moment and act as hydrogen bond acceptors, which can facilitate strong and specific interactions with biological targets like enzymes and receptors. nih.govscilit.com These properties also influence a molecule's polarity and solubility, which are critical for its behavior in a biological system. scirp.org

Furthermore, the pyridazine structure can enhance a molecule's metabolic stability and improve its ADME (absorption, distribution, metabolism, and excretion) profile. researchgate.netnih.gov The ability to introduce various substituents onto the pyridazine core allows for precise modulation of these properties. For example, the introduction of a bromine atom, as in 4-Bromo-3,5-dimethylpyridazine, can significantly alter the electronic and steric profile of the molecule, potentially leading to enhanced biological activity. mdpi.com

Table 1: Comparison of Physicochemical Properties of Pyridine (B92270) and Pyridazine

Property Pyridine Pyridazine Rationale for Difference
Basicity (pKa of conjugate acid) ~5.2 ~2.3 The two adjacent, electron-withdrawing nitrogen atoms in pyridazine decrease the electron density on the ring, making it less basic than pyridine. semanticscholar.org
Dipole Moment (Debye) ~2.2 D ~3.9 D The proximity of the two nitrogen atoms in pyridazine results in a larger separation of charge and a significantly higher dipole moment. nih.govscilit.comresearchgate.net
Hydrogen Bonding One H-bond acceptor Two adjacent H-bond acceptors The presence of two nitrogen atoms allows pyridazine to engage in more complex hydrogen bonding patterns. nih.gov

| Aromaticity | High | Lower than benzene (B151609) | The electronegative nitrogen atoms slightly reduce the aromatic character compared to benzene. |

The exploration of the pyridazine scaffold is heavily supported by both computational and synthetic methodologies. Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how pyridazine derivatives will interact with biological targets and to guide the design of more potent compounds. acs.orgsemanticscholar.orgmdpi.com These in silico methods help prioritize which molecules to synthesize, saving time and resources. semanticscholar.org

Synthetically, pyridazines can be constructed through various routes. A common method involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). researchgate.net Another approach is the inverse-electron-demand Diels-Alder reaction, which can produce highly functionalized pyridazines. rsc.orgorganic-chemistry.org For halogenated pyridazines like this compound, a key step is often the bromination of a precursor molecule. mdpi.comgoogle.com The resulting bromo-substituted pyridazine is a versatile intermediate, as the bromine atom can be readily replaced or used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to create a diverse library of new compounds. organic-chemistry.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies Applied to Pyridazine Derivatives in General

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of pyridazine derivatives. nih.govnih.govblogspot.com These studies involve making systematic chemical modifications to the scaffold and observing the effect on biological potency. nih.govic.ac.uk The position, type, and electronic nature of substituents on the pyridazine ring can dramatically influence its interaction with a biological target. blogspot.com

For instance, SAR studies on pyridazinone derivatives identified key structural features necessary for their activity as glucan synthase inhibitors. nih.gov Similarly, studies on imidazo[1,2-a]pyridine (B132010) derivatives helped in the development of potent inhibitors for specific kinases. nih.gov In the case of halogenated pyridazines, the presence of a bromine atom can introduce favorable interactions, such as halogen bonding, with the target protein, often leading to increased activity. mdpi.com The systematic exploration of these relationships is a cornerstone of medicinal chemistry, guiding the iterative process of turning a lead compound into a potential drug candidate. ic.ac.uk

Table 2: Illustrative SAR of Pyridazine Derivatives

General Structure R1 R2 Target Key SAR Finding
Imidazo[1,2-b]pyridazine (B131497) Phenyl Various amides Protein Kinases (DYRKs, CLKs) The nature of the amide substituent at position 6 significantly impacts kinase selectivity and potency. nih.gov
Pyridazinone Phenyl Morpholino Glucan Synthase Modifications to the core structure and sulfonamide moiety led to compounds with improved antifungal activity. nih.gov
Pyridazine 4-Fluorophenyl Hybridized groups JNK1 Hybridizing the pyridazine ring with a 4-fluorophenyl group was found to be critical for inhibitory activity. acs.org

Pyridazine Derivatives in Ligand Design for Molecular Recognition Studies

The unique properties of the pyridazine scaffold make it a valuable component in the design of ligands for molecular recognition. nih.govscilit.comresearchgate.net Its defined geometry and ability to participate in specific non-covalent interactions, such as hydrogen and dipole-dipole bonding, allow for the creation of ligands that can bind with high affinity and selectivity to target macromolecules. nih.gov The inherent polarity and dual hydrogen-bonding capacity are particularly important for these interactions. scilit.comresearchgate.net

Researchers have successfully used pyridazine derivatives to design inhibitors for a range of enzymes, including various protein kinases, which are important targets in cancer therapy. nih.govnih.govnih.gov For example, the fused imidazo[1,2-b]pyridazine scaffold has been extensively explored for this purpose. nih.govresearchgate.netbohrium.com The design process often involves using the pyridazine core to correctly position other functional groups to fit within the binding site of a protein, demonstrating its utility as a central organizing element in ligand design. nih.gov

Future Research Directions for Halogenated Pyridazine Scaffolds in Chemical Science

The field of halogenated pyridazine scaffolds, which includes this compound, holds considerable promise for future research. One major avenue of exploration is the continued development of novel and efficient synthetic methods to create these compounds. organic-chemistry.org This includes advancing regioselective synthesis techniques and exploring new cross-coupling reactions to diversify the available chemical space. organic-chemistry.org

A deeper understanding of the role of halogen bonding in molecular recognition is another critical area. Investigating how bromine and other halogens on the pyridazine ring contribute to binding affinity and selectivity will enable the more rational design of highly potent and specific ligands. Furthermore, the application of halogenated pyridazines is expanding beyond medicine into areas like materials science and agrochemicals. sarpublication.com The continued integration of computational modeling with experimental synthesis and biological testing will be essential to unlock the full potential of these versatile chemical scaffolds. semanticscholar.org

Table of Compounds Mentioned

Compound Name
This compound
Pyridazine
Hydrazine
Pyridine
Benzene
Pyridazinone
Imidazo[1,2-b]pyridazine
Imidazo[1,2-a]pyridine
4-Bromo-3,5-dimethylpyrazole
3-chloro-6-hydrazinylpyridazine
Cyanogen bromide
Phenyl isocyanate
Morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.